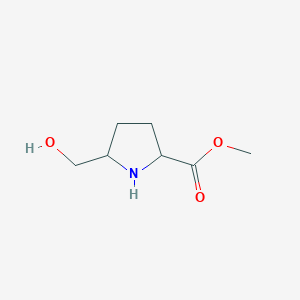

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3 |

InChI Key |

MVBWEDQLROJLNC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(N1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

Oxidation: 5-carboxypyrrolidine-2-carboxylic acid.

Reduction: 5-(hydroxymethyl)pyrrolidine-2-methanol.

Substitution: Depending on the substituent, various derivatives of pyrrolidine can be formed.

Scientific Research Applications

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a metabolite in various biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Methyl 5-oxopyrrolidine-2-carboxylate (Methyl pyroglutamate)

- Structure : Features a ketone (=O) at position 5 instead of hydroxymethyl.

- Molecular Weight : 143.14 g/mol; CAS : 54571-66-3 .

- Key Differences :

- Biological Activity: No direct anti-microbial activity reported in the evidence, contrasting with hydroxymethyl analogs that show anti-adhesion effects against Staphylococcus aureus .

Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate

(2S)-Methyl 5-allylpyrrolidine-2-carboxylate hydrochloride

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

- Structure : Complex substituents, including 4-chlorophenyl, phenylsulfonyl, and phenyl groups.

- Key Differences :

Polarity and Solubility

| Compound | Key Substituent | Polarity | Solubility Trends |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate | -CH2OH | High | Water > organic solvents |

| Methyl 5-oxopyrrolidine-2-carboxylate | =O | Moderate | Polar aprotic solvents |

| Methyl 5-phenylpyrrolidine-2-carboxylate | -C6H5 | Low | Organic solvents |

The hydroxymethyl group in the target compound increases hydrophilicity, favoring aqueous environments, whereas phenyl or allyl substituents enhance lipophilicity .

Biological Activity

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its unique molecular structure, which includes a hydroxymethyl group at the 5-position and a carboxylate ester at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity based on various studies and findings.

- Molecular Formula : C7H13NO3

- Molecular Weight : Approximately 159.18 g/mol

- Stereochemistry : The compound exhibits specific stereochemical configurations that significantly influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds in the pyrrolidine class are often investigated for their ability to inhibit bacterial growth. For instance, studies have shown that derivatives of pyrrolidine can effectively combat various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Effects

The compound has also been studied for its antiviral properties. Its mechanism of action may involve interaction with viral enzymes or receptors, potentially inhibiting viral replication. Preliminary investigations suggest that it could serve as a substrate in enzyme assays, influencing enzyme-substrate interactions critical in viral life cycles.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated that certain derivatives can reduce cell viability in cancer cell lines, suggesting cytotoxic effects. For example, related compounds have demonstrated significant inhibition of cell growth at varying concentrations, indicating their potential as anticancer agents .

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding further drug development efforts .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-pyrrolidinecarboxylate | Lacks hydroxymethyl group | Antimicrobial properties |

| Methyl 3-hydroxypyrrolidine-2-carboxylate | Hydroxyl group at 3-position | Neuroactive properties |

| Methyl 2-pyrrolidinone | No carboxylate group | Solvent and intermediate in synthesis |

| Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate | Benzyl substitution at the nitrogen | Investigated for antiviral properties |

This table highlights how structural variations impact biological activities, emphasizing the unique position of this compound due to its specific functional groups and stereochemistry.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating various pyrrolidine derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent.

- Cytotoxicity Evaluation : In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines, with IC50 values indicating effective cytotoxicity at specific concentrations .

- Enzyme Interaction Studies : Preliminary studies suggest that this compound could influence enzyme-substrate interactions, which is critical for understanding its role in biochemical pathways relevant to disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.